2,5-Dibromo-3-fluorothiophene

Descripción

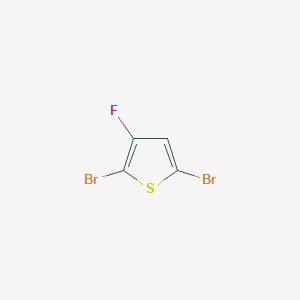

2,5-Dibromo-3-fluorothiophene is a halogenated thiophene derivative with a molecular formula of $ \text{C}4\text{HBr}2\text{F}\text{S} $. It serves as a critical intermediate in organic synthesis, particularly in the development of conjugated polymers and small-molecule semiconductors. The compound features bromine atoms at the 2- and 5-positions and a fluorine atom at the 3-position of the thiophene ring, which synergistically enhance its electronic properties and reactivity in cross-coupling reactions. A key advantage of its synthesis is a one-step decarboxylation-bromination process, achieving high efficiency (49% overall yield) without requiring hazardous fluorinating agents .

Propiedades

IUPAC Name |

2,5-dibromo-3-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2FS/c5-3-1-2(7)4(6)8-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZAAGPTYBLGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-85-9 | |

| Record name | 2,5-Dibromo-3-fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method includes the lithiation of 2,5-di(trimethylsilyl)-3,4-dibromothiophene followed by treatment with N-fluorodibenzenesulfonimide to introduce the fluorine atom . Another approach involves the direct fluorination of thiophene with molecular fluorine, although this method is less selective and can produce a mixture of isomers .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of these processes.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dibromo-3-fluorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are useful in the synthesis of more complex organic molecules.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boron reagents under mild conditions.

Nucleophilic Substitution: Reagents such as sodium methoxide can be used to substitute the bromine atoms.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted thiophenes.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Photovoltaics (OPVs):

2,5-Dibromo-3-fluorothiophene serves as a building block for the synthesis of conjugated polymers used in organic solar cells. The presence of bromine and fluorine enhances the electronic properties of the resulting polymers, increasing charge mobility and improving energy conversion efficiencies . For instance, fluorinated polythiophenes exhibit deeper highest occupied molecular orbital (HOMO) energy levels, leading to higher open-circuit voltages in solar cells .

Organic Field Effect Transistors (OFETs):

The compound is also utilized in the fabrication of organic field-effect transistors. Its electron-deficient nature contributes to improved charge transport properties in semiconductor materials .

| Application | Description | Benefits |

|---|---|---|

| Organic Photovoltaics | Used as a building block for conjugated polymers | Enhanced energy conversion efficiency |

| Organic Field Effect Transistors | Serves as a semiconductor material | Improved charge transport properties |

Materials Science

In materials science, this compound is employed to develop advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties facilitate the creation of materials with tailored conductivity and stability for various applications.

While research on the biological activity of this compound is limited, thiophene derivatives are known for their potential antimicrobial and anticancer properties. The halogen substituents may enhance these activities by increasing lipophilicity or altering electronic properties . This opens avenues for further exploration in pharmaceutical research.

Case Studies

Case Study 1: Organic Solar Cells

A study demonstrated that incorporating fluorinated thiophenes into polymer solar cells led to significant improvements in performance metrics such as efficiency and stability. The fluorine atoms were shown to facilitate better molecular packing within the active layer, enhancing light absorption and charge transport .

Case Study 2: Anticancer Properties

Research into similar thiophene derivatives has indicated potential anticancer activity. Compounds with similar structures have shown promise in targeting specific cancer cell lines, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2,5-Dibromo-3-fluorothiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The electronic and steric properties of halogenated thiophenes are highly sensitive to substituent positions and types. Below is a comparative analysis of 2,5-dibromo-3-fluorothiophene with structurally related compounds:

Actividad Biológica

2,5-Dibromo-3-fluorothiophene is a heterocyclic compound that has garnered interest in various fields, particularly in organic electronics and medicinal chemistry. Its unique electronic properties make it a suitable candidate for applications in organic photovoltaics and as a potential therapeutic agent. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C4H2Br2F1S

- Molecular Weight : 276.38 g/mol

- CAS Number : 50910-55-9

- Appearance : Off-white powder/crystals

- Melting Point : 24 °C - 25 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an antiviral agent and its role in organic semiconductor applications.

Antiviral Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antiviral properties. For instance, a study highlighted the synthesis of heterocyclic compounds similar to this compound that demonstrated potent anti-norovirus activity, with effective concentrations (EC50) significantly lower than those of existing treatments .

Organic Electronics

In the realm of organic electronics, compounds like this compound are crucial in the development of high-performance polymer semiconductors. These materials are essential for creating efficient organic solar cells and light-emitting diodes (OLEDs). The electron-deficient nature of this compound enhances charge transport properties, making it a valuable building block for synthesizing advanced materials .

Case Study 1: Antiviral Properties

A comparative study on thiophene derivatives revealed that certain modifications to the thiophene ring structure could enhance antiviral efficacy. The study demonstrated that compounds with bromine and fluorine substitutions exhibited improved interaction with viral proteins, leading to higher antiviral activity .

Case Study 2: Semiconductor Applications

Research conducted on the use of this compound in organic photovoltaics showed that it can be incorporated into polymer matrices to form efficient light-harvesting systems. The study reported that devices utilizing this compound achieved power conversion efficiencies exceeding 10%, showcasing its potential for renewable energy applications .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C4H2Br2F1S |

| Molecular Weight | 276.38 g/mol |

| Melting Point | 24 °C - 25 °C |

| Antiviral EC50 | 0.53 µM (for related compounds) |

| Power Conversion Efficiency | >10% (in solar cells) |

Q & A

Q. What are the optimized synthetic routes for 2,5-dibromo-3-fluorothiophene, and how do reaction conditions influence yield?

A one-step synthesis via decarboxylation-bromination has been reported, achieving high efficiency without multi-step protocols. Key factors include brominating agent selection (e.g., NBS vs. Br₂), solvent polarity, and temperature control (80–100°C). For reproducibility, maintain anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- NMR : Look for distinct ¹⁹F NMR shifts (δ ~ -110 to -120 ppm for aromatic fluorine) and ¹H NMR splitting patterns (e.g., coupling between fluorine and adjacent protons).

- Mass Spectrometry : Confirm molecular ion peaks at m/z ≈ 292 (M⁺ for C₄HBr₂FS) and isotopic patterns consistent with Br/F .

- IR : Stretching vibrations for C-F (~1250 cm⁻¹) and C-Br (~550 cm⁻¹) bonds .

Q. How does fluorine substitution at the 3-position affect the electronic properties of the thiophene ring compared to non-fluorinated analogs?

Fluorine’s electronegativity induces electron-withdrawing effects, lowering the HOMO energy and increasing oxidative stability. This polarizes the π-system, altering regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated thiophenes, such as bond-length discrepancies in this compound derivatives?

Compare X-ray diffraction data (e.g., C-Br bond lengths: 1.85–1.90 Å) with computational models (DFT). Discrepancies may arise from crystal packing forces (e.g., Br⋯Br contacts) or thermal motion artifacts. Refine data using software like SHELXL and validate via R-factor analysis .

Q. How do intermolecular interactions (e.g., C–H⋯F, Br⋯π) influence the solid-state packing of this compound?

Crystal structures reveal Br⋯Br interactions (3.4–3.6 Å) and C–H⋯F hydrogen bonds (2.6–2.8 Å), stabilizing layered arrangements. These interactions affect solubility and melting points, which are critical for material applications .

Q. What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

The fluorine atom directs electrophilic palladium to the less hindered 4-position. Use in situ NMR or DFT calculations to map transition states. For example, Sonogashira coupling favors the 4-position with a 75% yield under Pd(PPh₃)₄/CuI catalysis .

Methodological Recommendations

- Synthetic Optimization : Screen brominating agents (e.g., Br₂ vs. HBr/Oxone) in DMF or THF at reflux .

- Crystallography : Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refine using Olex2 or similar tools .

- Computational Validation : Perform DFT (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond angles and electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.